molecular formula C22H24N2O2 B2942448 (2Z,4E)-N-butyl-5-phenyl-2-(phenylformamido)penta-2,4-dienamide CAS No. 302821-97-2

(2Z,4E)-N-butyl-5-phenyl-2-(phenylformamido)penta-2,4-dienamide

Cat. No.: B2942448
CAS No.: 302821-97-2
M. Wt: 348.446
InChI Key: OTVCLSNBOTTWNY-GHAMAFACSA-N
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Description

The compound is a benzamide derivative with a conjugated diene system. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a variety of applications, including as building blocks in organic synthesis and as drugs in medicine .


Molecular Structure Analysis

The compound contains a benzene ring, indicating aromaticity, and a conjugated diene, which suggests the possibility of resonance structures. The presence of the amide functional group could result in hydrogen bonding .


Chemical Reactions Analysis

Benzamides can undergo a variety of reactions. For example, they can react with Grignard reagents to form ketones. The conjugated diene could potentially undergo Diels-Alder reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in organic synthesis, materials science, or medicinal chemistry .

Properties

IUPAC Name

N-[(2Z,4E)-1-(butylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-2-3-17-23-22(26)20(16-10-13-18-11-6-4-7-12-18)24-21(25)19-14-8-5-9-15-19/h4-16H,2-3,17H2,1H3,(H,23,26)(H,24,25)/b13-10+,20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVCLSNBOTTWNY-GHAMAFACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C/C=C/C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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